2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile hydrochloride 2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 1171498-25-1
VCID: VC2914444
InChI: InChI=1S/C10H11N3.ClH/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13;/h3-5H,1-2,6-7H2;1H
SMILES: C1CCN(C1)C2=C(C=CC=N2)C#N.Cl
Molecular Formula: C10H12ClN3
Molecular Weight: 209.67 g/mol

2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile hydrochloride

CAS No.: 1171498-25-1

Cat. No.: VC2914444

Molecular Formula: C10H12ClN3

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile hydrochloride - 1171498-25-1

Specification

CAS No. 1171498-25-1
Molecular Formula C10H12ClN3
Molecular Weight 209.67 g/mol
IUPAC Name 2-pyrrolidin-1-ylpyridine-3-carbonitrile;hydrochloride
Standard InChI InChI=1S/C10H11N3.ClH/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13;/h3-5H,1-2,6-7H2;1H
Standard InChI Key AXYQOJLGGLWNSE-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=C(C=CC=N2)C#N.Cl
Canonical SMILES C1CCN(C1)C2=C(C=CC=N2)C#N.Cl

Introduction

Chemical Properties and Structure

Basic Information

2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile hydrochloride is a chemical compound identified by the CAS Registry Number 1171498-25-1. It consists of a pyridine core modified with a pyrrolidine ring and a nitrile group, which are common structural motifs in pharmaceutical and organic chemistry research. The compound exists as the hydrochloride salt of the parent compound (2-(pyrrolidin-1-yl)pyridine-3-carbonitrile) .

ParameterValue
CAS Number1171498-25-1
Molecular FormulaC₁₀H₁₂ClN₃ (or C₁₀H₁₁N₃·HCl)
Molecular Weight209.67 g/mol
IUPAC Name2-pyrrolidin-1-ylpyridine-3-carbonitrile;hydrochloride

Structural Features and Identifiers

The molecular structure of this compound features a pyridine ring with two key functional groups: a pyrrolidine ring attached at the 2-position and a nitrile group at the 3-position. This arrangement creates a molecule with interesting electronic properties due to the electron-withdrawing effect of the nitrile group combined with the electron-donating properties of the pyrrolidine nitrogen. The compound is further modified as a hydrochloride salt, which affects its solubility and stability characteristics.

Identifier TypeValue
Standard InChIInChI=1S/C10H11N3.ClH/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13;/h3-5H,1-2,6-7H2;1H
Standard InChIKeyAXYQOJLGGLWNSE-UHFFFAOYSA-N
SMILESC1CCN(C1)C2=C(C=CC=N2)C#N.Cl
Canonical SMILESC1CCN(C1)C2=C(C=CC=N2)C#N.Cl
PubChem Compound ID43810542

Physical Properties

For analytical purposes, the parent compound (without the hydrochloride) has predicted collision cross section data available for various adducts, which can be valuable for ion mobility spectrometry applications:

Adductm/zPredicted CCS (Ų)
[M+H]+174.10257141.2
[M+Na]+196.08451153.1
[M+NH4]+191.12911146.4
[M+K]+212.05845144.7
[M-H]-172.08801136.6
[M+Na-2H]-194.06996145.9
[M]+173.09474140.7
[M]-173.09584140.7
Hazard Statement CodeDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
H302Harmful if swallowed
H312Harmful in contact with skin
H332Harmful if inhaled

Research Applications and Related Chemistry

Research Applications

  • As a building block in medicinal chemistry and drug discovery programs, particularly those focused on developing compounds that interact with biological systems through hydrogen bonding or π-stacking interactions

  • As an intermediate in the synthesis of more complex heterocyclic compounds

  • As a model compound for studying reaction mechanisms involving pyridine or pyrrolidine moieties

  • In the development of new synthetic methodologies for heterocyclic chemistry

The compound is exclusively intended for research and development purposes, with specific restrictions against its use in consumer products, foods, cosmetics, pharmaceuticals, biocides, or pesticides .

Related Compounds and Chemistry

While specific data on direct analogs of 2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile hydrochloride is limited, the compound shares structural similarities with several classes of compounds that have been more extensively studied:

  • Spiro-pyrrolidine derivatives, which have attracted interest in medicinal chemistry due to their promising biological activities . Research indicates that compounds containing the pyrrolidine motif have been found to exhibit diverse pharmacological properties, making them valuable targets for drug discovery efforts.

  • Compounds containing the 2H-pyran-3-carbonitrile scaffold, which can be synthesized through base-promoted reactions and may exhibit interesting photophysical properties . These compounds represent another class of heterocycles with nitrile functionalities that have been investigated for their potential applications.

  • Aminonicotinonitriles, which are structurally related pyridine derivatives that have been synthesized through ring transformation reactions . These compounds share the core pyridine-carbonitrile structure with our target compound.

  • Pyrrolo[2,3-d]pyrimidine derivatives, which represent more complex heterocyclic systems that may incorporate pyrrolidine-like structural elements . These compounds have been investigated for various biological activities.

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